cis-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester
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Overview
Description
cis-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the piperidine ring, which significantly influences its chemical properties and potential applications. The compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring or the trifluoromethyl group, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the ester group or other functional groups present in the molecule using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring or trifluoromethyl group.
Reduction: Reduced forms of the ester group, such as the corresponding alcohol.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders and inflammation.
Biological Probes: Used in the development of probes for studying biological processes and pathways.
Industry:
Material Science: Incorporated into materials to impart specific properties such as hydrophobicity or chemical resistance.
Agrochemicals: Utilized in the synthesis of agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism of action of cis-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
- cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester
- cis-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
Comparison:
- Structural Differences: The primary difference lies in the ester group, where the methyl ester in the title compound can be compared with ethyl or tert-butyl esters in similar compounds.
- Reactivity: The presence of different ester groups can influence the reactivity and stability of the compounds, affecting their suitability for various applications.
- Applications: While all these compounds may share similar applications in medicinal chemistry and organic synthesis, the specific properties imparted by the different ester groups can make one compound more suitable for a particular application than others.
Properties
IUPAC Name |
methyl (2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJHDIGEQRHIJX-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CCN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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